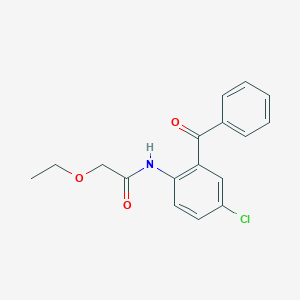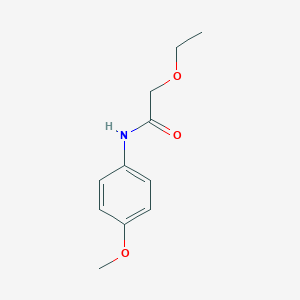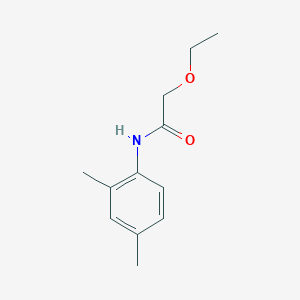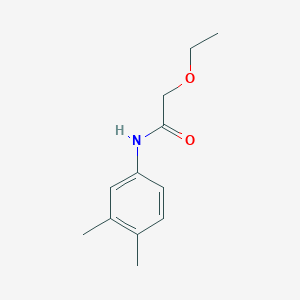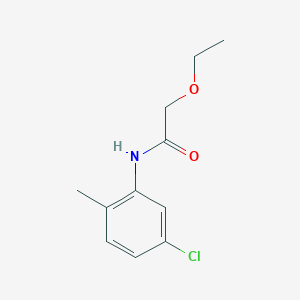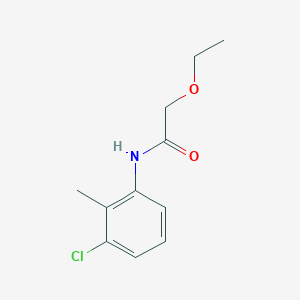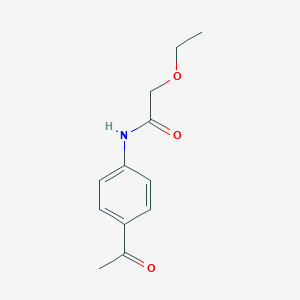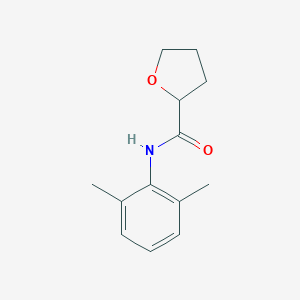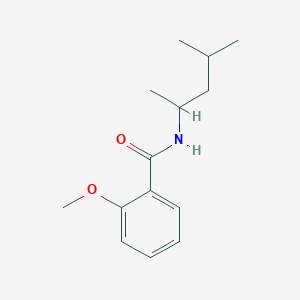
N-(1,3-dimethylbutyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylbutyl)-2-methoxybenzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since been the subject of extensive research.
作用機序
N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which is involved in the immune response to viral and bacterial infections. Binding to STING leads to the production of interferons, which activate the immune system and induce tumor cell death.
Biochemical and Physiological Effects:
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which activate the immune system. It also leads to the release of nitric oxide, which can cause vasodilation and increase blood flow to tumors. N-(1,3-dimethylbutyl)-2-methoxybenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
N-(1,3-dimethylbutyl)-2-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations. N-(1,3-dimethylbutyl)-2-methoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
将来の方向性
There are a number of future directions for research on N-(1,3-dimethylbutyl)-2-methoxybenzamide. One area of focus is on developing more effective formulations of the drug that can improve its solubility and increase its half-life. Another area of focus is on understanding the mechanism of action of N-(1,3-dimethylbutyl)-2-methoxybenzamide in more detail, including the role of STING and other immune system components. Finally, there is interest in exploring the potential of N-(1,3-dimethylbutyl)-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
合成法
N-(1,3-dimethylbutyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyphenol with 3,3-dimethylbutyraldehyde in the presence of a base, such as sodium hydroxide. This reaction produces N-(1,3-dimethylbutyl)-2-methoxybenzamide in good yield and purity. Other methods, such as the reaction of 2,6-dimethoxyphenol with 3-methylbutyric acid followed by reduction, have also been reported.
科学的研究の応用
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with chemotherapy. N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It has been shown to be effective against a wide range of tumor types, including lung, breast, colon, and brain tumors.
特性
製品名 |
N-(1,3-dimethylbutyl)-2-methoxybenzamide |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
2-methoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-11(3)15-14(16)12-7-5-6-8-13(12)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChIキー |
YNURKCXEQAQIRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
正規SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B310368.png)
